molecular formula C7H8ClNO2 B1592487 5-Chloro-2,3-dimethoxypyridine CAS No. 284040-73-9

5-Chloro-2,3-dimethoxypyridine

Cat. No.: B1592487
CAS No.: 284040-73-9
M. Wt: 173.6 g/mol
InChI Key: ZIWLHIOCWSARHW-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxypyridine: is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and two methoxy groups at the 2- and 3-positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dimethoxypyridine typically involves the chlorination of 2,3-dimethoxypyridine. One common method includes the reaction of 2,3-dimethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-2,3-dimethoxypyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring structure.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-amino-2,3-dimethoxypyridine or 5-thio-2,3-dimethoxypyridine can be formed.

    Oxidation Products: Products like 2,3-dimethoxy-5-pyridinecarboxylic acid or 2,3-dimethoxy-5-pyridinecarboxaldehyde.

    Reduction Products: Reduced derivatives of the pyridine ring or dechlorinated compounds.

Scientific Research Applications

Chemistry: 5-Chloro-2,3-dimethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxypyridine
  • 3-Chloro-5-methoxypyridine
  • 2,5-Dichloro-3-methoxypyridine

Comparison: 5-Chloro-2,3-dimethoxypyridine is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This arrangement can significantly affect its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of two methoxy groups adjacent to the chlorine atom can enhance its electron-donating properties, influencing its behavior in chemical reactions and interactions with biological targets.

Properties

IUPAC Name

5-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWLHIOCWSARHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625995
Record name 5-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284040-73-9
Record name 5-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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